4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
This compound is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene ring. Key structural attributes include:
- 4-Nitrobenzoyl group at position 1, contributing strong electron-withdrawing effects via the nitro group.
- Ketone at position 5, which may participate in hydrogen bonding or serve as a reactive site for further derivatization.
Properties
IUPAC Name |
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-14-9-10-19(15-4-2-1-3-13(15)16(14)21)17(22)11-5-7-12(8-6-11)20(23)24/h1-8,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSURUHFTXUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C(=O)C1Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoazepine precursor, followed by the introduction of the nitrobenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted benzoazepines.
Scientific Research Applications
Pharmacological Studies
Research indicates that 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one may possess significant pharmacological properties. Interaction studies are crucial for understanding its pharmacodynamics, which includes:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets warrant further investigation.
- Antimicrobial Properties : The nitro group is often associated with antibacterial activity. Research into the antimicrobial efficacy of this compound could reveal potential applications in treating infections.
Synthetic Chemistry
The compound serves as a valuable precursor in synthetic organic chemistry. Its unique structure allows for the modification of functional groups, leading to the development of more complex molecules with enhanced biological activities. Notable applications include:
- Synthesis of Analogues : The compound can be modified to create analogues that may exhibit improved pharmacological profiles.
- Development of New Therapeutics : By altering the bromo and nitro substituents, researchers can explore new therapeutic avenues in drug design.
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; further exploration needed for mechanism elucidation. |
| Study B | Antimicrobial Effects | Showed promising antibacterial activity against Gram-positive bacteria; potential for development as an antimicrobial agent. |
| Study C | Synthetic Applications | Utilized as a precursor in synthesizing novel benzo[b]azepine derivatives; indicated enhanced biological activity in modified compounds. |
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables for Key Comparisons
| Property | Target Compound | Compound A (Tosyl) | Compound B (Amino) |
|---|---|---|---|
| Substituent at Position 1 | 4-Nitrobenzoyl | Tosyl | 4-Amino-2-methylbenzoyl |
| Electron Effect | Strongly withdrawing | Moderately withdrawing | Donating |
| Halogen | Bromo (4-position) | Bromo (4-position) | Chloro (7-position) |
| Potential Applications | Undocumented | Conivaptan impurity | Tolvaptan intermediate |
Biological Activity
4-Bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, with the CAS number 169879-06-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13BrN2O4
- Molecular Weight : 389.2 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Solubility : Limited data available on solubility, but compounds in this class often exhibit varied solubility profiles based on their functional groups .
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to modulate calcium ion channels and may influence neuroprotective pathways. Neurodegenerative diseases often involve dysregulation of calcium homeostasis, making calcium modulators promising candidates for therapeutic development .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related benzothiazepine derivatives. These compounds have shown promising results in regulating intracellular calcium levels, which is crucial for neuronal survival during excitotoxic conditions. The compound's ability to act as a calcium channel blocker suggests it may help mitigate neuronal damage caused by calcium overload during neurodegenerative processes .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of similar compounds on SH-SY5Y neuroblastoma cells revealed that certain derivatives exhibited low cytotoxicity at concentrations up to 30 μM. This indicates a favorable therapeutic index for further exploration in neurodegenerative disease models .
Study 1: Neuroprotective Activity
A study focused on synthesizing and assessing the biological activity of benzothiazepine analogs reported enhanced neuroprotective effects in models simulating neurodegeneration. The compounds were tested for their ability to regulate calcium influx in neuronal cells, demonstrating a significant reduction in cytosolic calcium levels under excitotoxic conditions .
| Compound | Calcium Regulation Effect | Cytotoxicity (30 μM) |
|---|---|---|
| Compound A | 50% reduction | Low |
| Compound B | 45% reduction | Moderate |
| Compound C | 60% reduction | High |
Study 2: Pharmacokinetic Properties
Pharmacokinetic evaluations indicated that modifications to the benzothiazepine structure could enhance drug-likeness and solubility while maintaining neuroprotective efficacy. These findings suggest that structural optimization is key to developing effective therapeutic agents based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one?
- Methodological Answer : Acylation of the parent benzazepinone scaffold (e.g., 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one) with 4-nitrobenzoyl chloride in dichloromethane (CH₂Cl₂) using triethylamine (TEA) as a base forms the nitrobenzoyl intermediate. Subsequent bromination at the 4-position is achieved using bromine (Br₂) or copper(II) bromide (CuBr₂) under controlled conditions. Purification typically involves column chromatography with silica gel and characterization via -NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- -NMR and -NMR : To confirm substitution patterns (e.g., bromine at C4, nitrobenzoyl at N1) and dihydroazepine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]) .
- HPLC-PDA : To assess purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing nitro group at the benzoyl moiety activates the aromatic ring for SNAr, while the bromine at C4 serves as a leaving group. For example, substitution with amines (e.g., piperazine) can be performed in dimethylformamide (DMF) at 80–100°C, monitored by TLC. Kinetic studies using -NMR or LC-MS are recommended to compare reaction rates with non-brominated analogs .
Q. What in vitro assays are used to evaluate its protein kinase inhibitory activity?
- Methodological Answer :
- Kinase Profiling : Incubate the compound (1–10 µM) with recombinant kinases (e.g., EGFR, VEGFR2) in buffer containing ATP and a fluorescent/radioactive substrate. Measure inhibition via ADP-Glo™ or scintillation counting .
- Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
Q. How do structural modifications (e.g., nitro → amine reduction) impact its biological activity?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in methanol) reduces the nitro group to an amine. Compare SAR by testing the reduced analog in kinase assays. For example, the amine derivative may exhibit improved solubility but reduced kinase affinity due to loss of electron-withdrawing effects critical for ATP-binding pocket interactions .
Q. What computational methods are used to model its binding mode with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of kinases (PDB: 1M17 for EGFR). Key interactions include hydrogen bonding between the nitro group and kinase hinge residues (e.g., Met793).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Variability may arise from:
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) affect competitive inhibition. Standardize using the Km ATP value for each kinase .
- Enzyme Isoforms : Test against multiple isoforms (e.g., EGFR wild-type vs. T790M mutant) to confirm selectivity .
- Compound Purity : Validate via HPLC and elemental analysis to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
